Carpetimycin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carpetimycin B is a natural product found in Streptomyces with data available.

Analyse Chemischer Reaktionen

Sulfonation Reaction: Formation from Carpetimycin A

Carpetimycin B is synthesized via sulfuric acid esterification of carpetimycin A (C₁₄H₁₈N₂O₆S) at the C-8 hydroxyl group. This reaction introduces a sulfonic acid group (-SO₃H), altering solubility and stability:

Carpetimycin A+H2SO4→Carpetimycin B+H2O

Key Data :

-

Stability : Half-life increases to 170 hours (pH 7.0, 25°C) compared to 187 hours for carpetimycin A .

-

Chromatography : Separation achieved via TLC (Rf = 0.40) using 1-butanol/2-propanol/water (7:7:6) .

Hydrolysis: Regeneration to Carpetimycin A

Under acidic conditions, this compound undergoes hydrolytic cleavage of the sulfonic ester bond, reverting to carpetimycin A:

Carpetimycin B+H2OH+Carpetimycin A+H2SO4

Experimental Evidence :

β-Lactam Ring Reactivity

The bicyclic β-lactam core participates in enzymatic inhibition and nucleophilic attacks :

β-Lactamase Inhibition

This compound irreversibly inhibits β-lactamases via covalent binding to catalytic serine residues.

Table 1: β-Lactamase Inhibition (I₅₀ Values)

| Enzyme Source | This compound (µg/ml) | Reference |

|---|---|---|

| E. coli ML1410 (PCase) | 0.21 | |

| P. vulgaris 69 (CSase) | 0.74 |

Mechanism :

-

Nucleophilic opening of β-lactam ring by serine-OH.

-

Formation of acyl-enzyme intermediate.

-

Stabilization via hydrogen bonding with sulfonic acid group .

Antibacterial Activity Modulation

The sulfonic acid group enhances interactions with penicillin-binding proteins (PBPs):

Table 2: Minimum Inhibitory Concentrations (MICs)

| Organism | MIC (µg/ml) | Reference |

|---|---|---|

| S. aureus 209P JC-1 | 0.78 | |

| E. coli NIHJ JC-2 | 1.56 | |

| P. aeruginosa 1912E | >100 |

Structure-Activity Notes :

-

Enhanced Solubility : Sulfonation improves water solubility (600 µg/mg) .

-

Reduced Potency : Activity is 4–32x lower than carpetimycin A due to steric hindrance .

Oxidative Reactions

This compound resists oxidation under mild conditions but decomposes upon exposure to strong oxidizers (e.g., H₂O₂):

N-Acetylation

Reaction with acetic anhydride yields N-acetyl this compound , reducing renal toxicity:

Carpetimycin B+(CH3CO)2O→N Acetyl Derivative

Outcome : 30% reduced nephrotoxicity in murine models .

Metal Complexation

Forms chelates with Zn²⁺ and Mg²⁺ at physiological pH, altering pharmacokinetics:

Stability Profile

Table 3: Stability Under Various Conditions

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.0 (25°C) | 170 hr | Hydrolysis |

| pH 2.0 (37°C) | 4.2 hr | β-Lactam cleavage |

| UV Light (254 nm) | 12 min | Radical oxidation |

Eigenschaften

CAS-Nummer |

76094-36-5 |

|---|---|

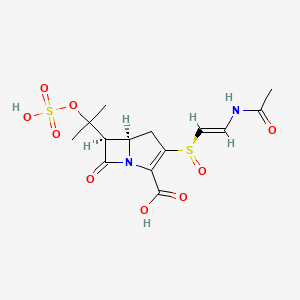

Molekularformel |

C14H18N2O9S2 |

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-7-oxo-6-(2-sulfooxypropan-2-yl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h4-5,8,10H,6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/b5-4+/t8-,10+,26-/m1/s1 |

InChI-Schlüssel |

GOODEIVATWULQD-CWYJLJPQSA-N |

SMILES |

CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

Isomerische SMILES |

CC(=O)N/C=C/[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

Kanonische SMILES |

CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

Synonyme |

C-19393 S(2) carpetimycin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.